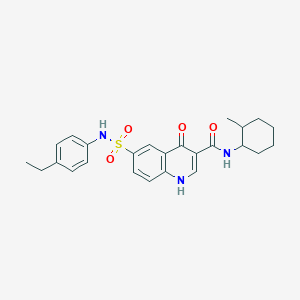

6-(N-(4-Ethylphenyl)sulfamoyl)-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

6-(N-(4-Ethylphenyl)sulfamoyl)-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a quinoline-3-carboxamide derivative featuring a sulfamoyl group at the 6-position and a 2-methylcyclohexyl carboxamide substituent. This compound shares structural homology with molecules designed for therapeutic applications, particularly those targeting enzymes or receptors where the 4-oxo-1,4-dihydroquinoline core enhances binding affinity.

Properties

IUPAC Name |

6-[(4-ethylphenyl)sulfamoyl]-N-(2-methylcyclohexyl)-4-oxo-1H-quinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H29N3O4S/c1-3-17-8-10-18(11-9-17)28-33(31,32)19-12-13-23-20(14-19)24(29)21(15-26-23)25(30)27-22-7-5-4-6-16(22)2/h8-16,22,28H,3-7H2,1-2H3,(H,26,29)(H,27,30) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJSZJQBVBTSDI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)NC=C(C3=O)C(=O)NC4CCCCC4C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H29N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(N-(4-Ethylphenyl)sulfamoyl)-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a quinoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic applications.

The chemical structure of the compound can be summarized as follows:

- Molecular Formula : CHNOS

- Molecular Weight : 467.6 g/mol

- CAS Number : 901045-74-7

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines, including leukemia, melanoma, lung, colon, ovarian, and breast cancers. The National Cancer Institute has conducted in vitro tests revealing promising results for this class of compounds.

Case Study: Anticancer Activity Evaluation

In a notable study involving related quinoline derivatives, several compounds demonstrated effective inhibition of cancer cell proliferation. For instance, one compound achieved an average logGI(50) value of -5.38 against multiple cancer types, suggesting strong anticancer potential .

The mechanisms by which quinoline derivatives exert their biological effects often involve:

- Inhibition of Cancer Cell Proliferation : Many quinolines induce apoptosis in cancer cells by activating intrinsic pathways.

- Targeting Specific Enzymes : Some studies suggest that these compounds may inhibit enzymes such as COX-2 and sirtuins, which are involved in cancer progression and inflammation .

Antimicrobial Activity

Quinoline derivatives are also being explored for their antimicrobial properties. Research has indicated that certain modifications to the quinoline structure can enhance antibacterial and antifungal activities .

Summary of Biological Evaluations

| Study Focus | Compound | Biological Activity | Results |

|---|---|---|---|

| Anticancer | Quinoline Derivative | Inhibition of various cancer cell lines | Significant anticancer activity observed |

| Antimicrobial | Modified Quinoline | Antibacterial and antifungal effects | Enhanced activity noted with specific substitutions |

Future Directions

Research is ongoing to optimize the structure of quinoline derivatives to improve their efficacy and reduce toxicity. This includes:

- Structure-Activity Relationship (SAR) Studies : Investigating how different substituents affect biological activity.

- In Vivo Studies : Transitioning from in vitro results to animal models to assess therapeutic potential.

Comparison with Similar Compounds

Substituent Variations on the Sulfamoyl Group

Compound 1: 6-(N-(3-Methoxyphenyl)sulfamoyl)-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide (CAS 901044-91-5)

Core Structure Modifications

Compound 2 : 2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide ()

- Key Difference: Chromene core replaces quinoline, with a 2-oxo group instead of 4-oxo.

- The compound exhibits a high melting point (>300°C) and 86% synthesis yield via acid-catalyzed cyclization, suggesting robust stability .

Compound 3 : N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide (67, )

- Key Difference : Naphthyridine core with adamantyl and pentyl substituents.

- Impact : The adamantyl group’s rigidity may enhance binding to hydrophobic pockets but lowers synthesis yield (25%). LC-MS data (m/z 422) and NMR confirm structural integrity, though steric hindrance likely reduces bioavailability compared to the target compound’s 2-methylcyclohexyl group .

Research Findings and Implications

- Synthetic Efficiency : Acid-catalyzed methods (e.g., ’s HCl/dioxane reflux) achieve higher yields (>85%) compared to bulkier substituents (e.g., adamantyl in , %) .

- Lipophilicity vs. Solubility : The target compound’s 4-ethylphenyl group balances lipophilicity better than Compound 1’s methoxy group, suggesting improved blood-brain barrier penetration .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 6-(N-(4-Ethylphenyl)sulfamoyl)-N-(2-methylcyclohexyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this quinoline derivative likely involves multi-step reactions, including sulfamoylation, cyclohexylamine coupling, and carboxamide formation. For analogous compounds, key steps include:

- Quinoline Core Formation : Cyclocondensation of substituted anilines with β-keto esters under acidic conditions (e.g., HCl or polyphosphoric acid) .

- Sulfamoylation : Introduction of the sulfamoyl group via reaction with sulfamoyl chloride in the presence of a base (e.g., pyridine) at 0–5°C to minimize side reactions .

- Amide Coupling : Use of coupling agents like EDC/HOBt or DCC for attaching the 2-methylcyclohexyl moiety to the carboxamide group .

Optimization Tips : - Monitor reaction progress via TLC or HPLC to identify intermediates.

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) and temperature gradients to improve yields .

Basic: What analytical techniques are most suitable for characterizing the physicochemical properties of this compound?

Methodological Answer:

Critical characterization methods include:

- Spectroscopy :

- 1H/13C-NMR : To confirm substituent positions and stereochemistry (e.g., cyclohexyl group conformation) .

- HRMS : For exact mass verification (e.g., resolving isotopic patterns for sulfur-containing groups) .

- Thermal Analysis :

- DSC/TGA : Determine melting points (e.g., ~270–272°C for similar quinoline derivatives) and thermal stability .

- Chromatography :

- HPLC-PDA : Assess purity (>95%) and detect impurities using C18 columns with acetonitrile/water gradients .

Advanced: How can researchers resolve contradictions between in vitro bioactivity and poor pharmacokinetic performance in preclinical models?

Methodological Answer:

Discrepancies often arise from solubility, metabolic instability, or poor membrane permeability. Strategies include:

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or formulation as nanocrystals .

- Metabolic Stability : Incubate the compound with liver microsomes (human/rodent) to identify metabolic hotspots; modify vulnerable sites (e.g., replace labile ester groups) .

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to evaluate passive diffusion; introduce prodrug moieties (e.g., ester prodrugs) to improve absorption .

Advanced: How can computational modeling guide the design of analogs with improved target binding affinity?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinase domains). Focus on key interactions:

- QSAR Modeling : Build regression models using descriptors like logP, polar surface area, and electrostatic potential to correlate structural features with activity .

- MD Simulations : Assess binding stability over 100+ ns trajectories; identify flexible regions for rigidification (e.g., cyclization strategies) .

Basic: What in vitro assays are appropriate for initial biological activity screening?

Methodological Answer:

- Antimicrobial Activity : Broth microdilution assays (CLSI guidelines) against Gram-positive/negative bacteria and fungi .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination .

- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid conversion) .

Controls : Include reference compounds (e.g., doxorubicin for cytotoxicity, ibuprofen for COX inhibition) and solvent controls .

Advanced: What experimental designs are recommended for structure-activity relationship (SAR) studies in this compound class?

Methodological Answer:

- Fragment-Based Design : Synthesize analogs with systematic substitutions (e.g., varying sulfamoyl substituents or cyclohexyl groups) .

- Orthogonal Assays : Combine enzymatic inhibition data with cellular cytotoxicity to differentiate target-specific vs. off-target effects .

- Statistical Analysis : Use ANOVA to validate significance of structural modifications; apply clustering algorithms to group analogs by activity profiles .

Basic: How should stability issues during storage and handling be addressed?

Methodological Answer:

- Storage Conditions : Store in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis/oxidation .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring; identify degradation products via LC-MS .

Advanced: How can environmental impact and degradation pathways of this compound be assessed?

Methodological Answer:

- Photolysis Studies : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze breakdown products via LC-QTOF .

- Biodegradation Assays : Use OECD 301F guidelines with activated sludge; measure BOD/COD ratios to assess microbial utilization .

- Ecotoxicology : Test acute toxicity on Daphnia magna (48h LC50) and algal growth inhibition (72h IC50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.